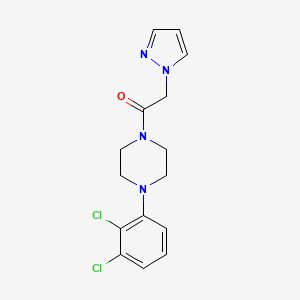
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, DPPE, and has been synthesized using various methods. In
作用機序
The exact mechanism of action of DPPE is not fully understood. However, it has been suggested that DPPE may act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. DPPE has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
DPPE has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. DPPE has also been shown to increase the levels of BDNF, as mentioned earlier. Additionally, DPPE has been found to decrease the levels of corticosterone, a stress hormone.
実験室実験の利点と制限
DPPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. DPPE is also soluble in various solvents, making it easy to work with. However, DPPE has some limitations in lab experiments. It has been found to have low oral bioavailability, which may limit its use in animal studies. Additionally, DPPE has been shown to have some toxicity in high doses.
将来の方向性
There are several future directions for the study of DPPE. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of DPPE and its biochemical and physiological effects.
合成法
DPPE can be synthesized using various methods, including the reaction of 2-(1H-pyrazol-1-yl)ethanone with 4-(2,3-dichlorophenyl)piperazine in the presence of a base. Another method involves the reaction of 4-(2,3-dichlorophenyl)piperazine with 2-chloroacetyl pyrazole in the presence of a base. Both methods have been reported to yield DPPE in good yields.
科学的研究の応用
DPPE has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. DPPE has also been shown to have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DPPE has been investigated for its potential use in the treatment of cancer.
特性
IUPAC Name |
1-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-12-3-1-4-13(15(12)17)19-7-9-20(10-8-19)14(22)11-21-6-2-5-18-21/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCWHNPQXCGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate](/img/structure/B2854243.png)


![3-benzyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2854248.png)

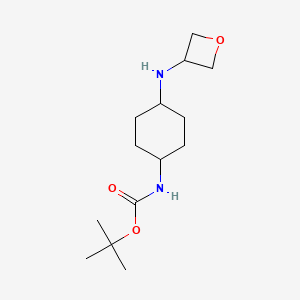
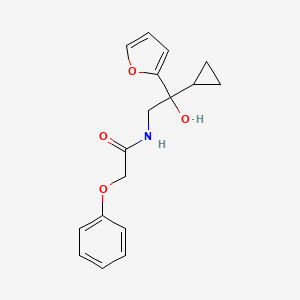
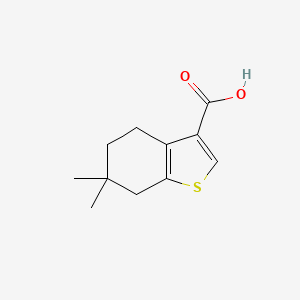
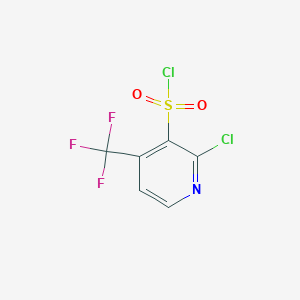
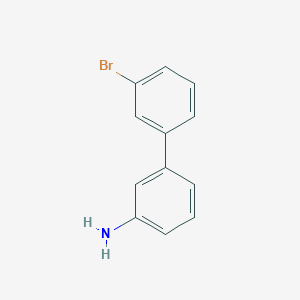
![Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2854261.png)
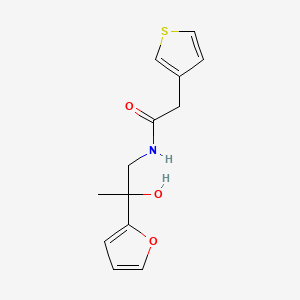
![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2854263.png)
